molecular formula C5H8OS B1266809 2-Prop-2-ynylsulfanylethanol CAS No. 5309-77-3

2-Prop-2-ynylsulfanylethanol

Cat. No. B1266809
CAS RN: 5309-77-3
M. Wt: 116.18 g/mol
InChI Key: YMBDZFWQHHBULY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Prop-2-ynylsulfanylethanol and related compounds involves innovative methods that enable the formation of complex molecules. For instance, a [3 + 2]-annulation of prop-2-ynylsulfonium salts and p-quinamines has been developed, offering a novel pathway to hydroindol-5-ones with a methylthio group. This method highlights the compound's role as a novel C2 synthon, facilitating the synthesis of organosulfur compounds under mild conditions (Jia et al., 2017).

Molecular Structure Analysis

The molecular structure of 2-Prop-2-ynylsulfanylethanol and its derivatives is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography have been employed to determine the structures of compounds synthesized from prop-2-ynylsulfonium salts, providing insights into their conformation and stereochemistry. These studies reveal the potential of 2-Prop-2-ynylsulfanylethanol in forming diverse molecular architectures (Toda et al., 1985).

Chemical Reactions and Properties

2-Prop-2-ynylsulfanylethanol participates in various chemical reactions, demonstrating its versatility as a reagent. For example, its use in the [4 + 2]-annulation with isatoic anhydrides to synthesize 3-methylthio-4-quinolones underlines its utility in constructing organosulfur compounds. This reactivity opens avenues for synthesizing a wide range of chemically and biologically significant molecules (Chen et al., 2020).

Scientific Research Applications

Palladium-Catalyzed Synthesis

Veltri et al. (2016) explored the use of 2-prop-2-ynylsulfanylethanol in palladium-catalyzed carbonylative synthesis. They found that 2-prop-2-ynylsulfanyl-3 H-benzimidazolium salts can be converted into 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides under specific conditions, leading to high yields through an oxidative aminocarbonylation/heterocyclization process (Veltri et al., 2016).

Annulation Reactions

In 2017, Jia et al. developed a [3 + 2]-annulation of prop-2-ynylsulfonium salts, a derivative of 2-prop-2-ynylsulfanylethanol. This method provided access to hydroindol-5-ones with a methylthio group, demonstrating the compound's role as a novel C2 synthon in organosulfur compound synthesis (Jia et al., 2017).

Another study by Jia et al. (2017) showcased sequential [1 + 4]- and [2 + 3]-annulations using prop-2-ynylsulfonium salts to create hexahydropyrrolo[3,2-b]indoles. This method highlights the compound's versatility as a C2 synthon for constructing fused rings containing azaheterocycles (Jia et al., 2017).

Methane Biosynthesis Inhibition

Gunsalus et al. (1978) studied the role of 2-(methylthio)ethanol, a closely related compound, in inhibiting the reduction of methyl-coenzyme M to methane in Methanobacterium thermoautotrophicum. This research is significant in understanding methane biosynthesis and its inhibition (Gunsalus et al., 1978).

Photocatalytic Alcohol Splitting

A study by Chai et al. (2016) investigated the splitting of alcohols like 2-propanol, a compound structurally similar to 2-prop-2-ynylsulfanylethanol, into hydrogen and corresponding carbonyl compounds using a Ni-modified CdS photocatalyst. This work is relevant in the context of hydrogen production and chemical industry applications (Chai et al., 2016).

properties

IUPAC Name

2-prop-2-ynylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-2-4-7-5-3-6/h1,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBDZFWQHHBULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967615
Record name 2-[(Prop-2-yn-1-yl)sulfanyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Prop-2-ynylsulfanylethanol

CAS RN

5309-77-3
Record name NSC76999
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(Prop-2-yn-1-yl)sulfanyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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